molecular formula C18H18N2O3S2 B11577654 2-[(5Z)-5-(1H-indol-3-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylpentanoic acid

2-[(5Z)-5-(1H-indol-3-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylpentanoic acid

Cat. No.: B11577654
M. Wt: 374.5 g/mol
InChI Key: AELXUMYXXQTONG-DHZHZOJOSA-N
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Description

Systematic IUPAC Nomenclature and Structural Formula

The systematic IUPAC name for this compound is 2-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]-4-methylpentanoic acid . This name reflects the compound’s core structure:

  • A 1,3-thiazole ring substituted at position 2 with a sulfanylidene (=S) group and at position 4 with a hydroxyl (-OH) group.
  • A (Z)-indol-3-ylidenemethyl substituent at position 5 of the thiazole ring, indicating a double bond between the thiazole’s C5 and the indole’s C3-methylene group.
  • A 4-methylpentanoic acid side chain attached to the thiazole’s nitrogen at position 3.

The structural formula (Figure 1) is derived from its SMILES string:
CC(C)CC(C(=O)O)N1C(=C(SC1=S)/C=C/2\C=NC3=CC=CC=C32)O. Key stereoelectronic features include:

  • A planar thiazolidin-4-one ring with conjugated π-systems.
  • A Z-configured exocyclic double bond between the thiazole and indole moieties.

Alternative Nomenclatural Designations and Synonyms

This compound is recognized under multiple synonyms across chemical databases (Table 1):

Synonym Source
MFCD04065167 PubChem
STL035430 PubChem
AKOS001683635 PubChem
2-[(5Z)-5-(1H-Indol-3-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylpentanoic acid EvitaChem

Non-IUPAC designations often emphasize functional groups:

  • Thiazolidin-4-one derivative : Highlights the cyclic thiourea and ketone groups.
  • Indole-thiazole hybrid : Describes the fused heterocyclic system.

Molecular Formula and Weight Analysis

The molecular formula is C₁₈H₁₈N₂O₃S₂ , confirmed by high-resolution mass spectrometry. Its molecular weight is 374.5 g/mol , calculated as follows:

Element Count Atomic Mass (g/mol) Contribution (g/mol)
Carbon 18 12.01 216.18
Hydrogen 18 1.008 18.14
Nitrogen 2 14.01 28.02
Oxygen 3 16.00 48.00
Sulfur 2 32.07 64.14
Total 374.5

Isotopic distribution shows a predominant [M+H]⁺ ion at m/z 375.1 in electrospray ionization mass spectra.

Stereochemical Configuration and Z/E Isomerism

The (5Z) prefix specifies the stereochemistry of the exocyclic double bond between C5 of the thiazolidinone and the indole’s methylidene group. The Z configuration (German zusammen, “together”) is assigned via the Cahn-Ingold-Prelog priority rules:

  • Higher-priority groups :
    • Thiazolidinone’s C5 (bonded to N1, O4, and S2).
    • Indole’s C3 (bonded to N1 and two aromatic carbons).
  • Spatial arrangement : The higher-priority groups reside on the same side of the double bond (Figure 2).

This configuration is critical for molecular recognition in biological systems, as Z isomers often exhibit distinct binding affinities compared to E isomers. The InChI string’s /b11-8+ descriptor confirms the Z configuration.

Figure 1: Structural Formula
(Insert 2D structure here, highlighting thiazolidinone ring, indole, and carboxylic acid groups.)

Figure 2: Z/E Isomerism
(Illustrate the double bond with priority groups on the same side for Z configuration.)

Properties

Molecular Formula

C18H18N2O3S2

Molecular Weight

374.5 g/mol

IUPAC Name

2-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]-4-methylpentanoic acid

InChI

InChI=1S/C18H18N2O3S2/c1-10(2)7-14(17(22)23)20-16(21)15(25-18(20)24)8-11-9-19-13-6-4-3-5-12(11)13/h3-6,8-10,14,21H,7H2,1-2H3,(H,22,23)/b11-8+

InChI Key

AELXUMYXXQTONG-DHZHZOJOSA-N

Isomeric SMILES

CC(C)CC(C(=O)O)N1C(=C(SC1=S)/C=C/2\C=NC3=CC=CC=C32)O

Canonical SMILES

CC(C)CC(C(=O)O)N1C(=C(SC1=S)C=C2C=NC3=CC=CC=C32)O

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation as the Central Reaction

The target compound is synthesized via a Knoevenagel condensation between a rhodanine-acetic acid derivative and 1H-indole-3-carbaldehyde. This method, adapted from analogous thiazolidinone syntheses, involves refluxing equimolar amounts of (2S)-2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylpentanoic acid and 1H-indole-3-carbaldehyde in glacial acetic acid with sodium acetate as a base catalyst. The reaction proceeds via nucleophilic attack of the aldehyde’s carbonyl carbon by the active methylene group of the rhodanine ring, followed by dehydration to form the α,β-unsaturated ketone linkage.

Reaction Conditions :

  • Solvent : Glacial acetic acid (10 mL/mmol substrate)

  • Catalyst : Anhydrous sodium acetate (1.2 equiv)

  • Temperature : Reflux at 120°C

  • Duration : 6–8 hours

  • Yield : 58–62% after purification

The Z-configuration of the exocyclic double bond is favored due to steric hindrance between the indole moiety and the thiazolidinone ring, as confirmed by NOESY NMR correlations.

Synthesis of the Rhodanine Precursor

The rhodanine core is prepared through a three-step sequence:

  • Formation of the Thiazolidinone Ring : Reaction of 4-methylpentanoic acid with thiourea and chloroacetic acid in ethanol under reflux yields 2-thioxo-1,3-thiazolidin-4-one.

  • N-Alkylation : The thiazolidinone nitrogen is alkylated with methyl bromoacetate in the presence of potassium carbonate, followed by hydrolysis to generate the free carboxylic acid.

  • Resolution of Stereochemistry : Chiral HPLC separates enantiomers using a cellulose-based column (hexane/isopropanol, 85:15), achieving >99% enantiomeric excess for the (2S)-configured precursor.

Alternative Synthetic Strategies

While the Knoevenagel method is predominant, microwave-assisted synthesis has been explored for similar compounds, reducing reaction time to 20–30 minutes with comparable yields. However, scalability issues and equipment limitations hinder industrial adoption.

Optimization of Reaction Parameters

Catalytic System Screening

A comparative study of catalysts revealed sodium acetate as optimal (Table 1). Stronger bases like piperidine led to side reactions, while weaker bases (e.g., ammonium acetate) resulted in incomplete conversions.

Table 1. Catalyst Screening for Knoevenagel Condensation

CatalystConversion (%)Z/E Ratio
Sodium acetate959:1
Piperidine787:1
Ammonium acetate626:1

Solvent Effects

Polar aprotic solvents (DMF, DMSO) accelerated the reaction but promoted Z→E isomerization. Glacial acetic acid balanced reaction rate and stereochemical integrity.

Purification and Isomer Resolution

Crude product purification involves:

  • Acid-Base Extraction : Washing with 5% NaHCO₃ to remove unreacted carboxylic acid.

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent.

  • HPLC Resolution : Semi-preparative C18 column (acetonitrile/water, 65:35) isolates the Z-isomer (>98% purity).

Spectroscopic Characterization

NMR Analysis

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 12.2 (s, 1H, COOH), 8.45 (s, 1H, indole NH), 7.85 (d, J = 8.0 Hz, 1H, H-7), 7.45–7.20 (m, 4H, aromatic), 3.55 (m, 1H, CH), 2.95 (dd, J = 14.0, 6.0 Hz, 1H, CH₂), 2.75 (dd, J = 14.0, 8.0 Hz, 1H, CH₂), 1.55 (m, 2H, CH₂), 1.25 (d, J = 6.8 Hz, 3H, CH₃).

  • ¹³C NMR : 178.5 (C=O), 167.2 (C=S), 136.8 (C=N), 128.4–119.2 (aromatic), 55.6 (CH), 38.4 (CH₂), 24.1 (CH₂), 22.3 (CH₃).

High-Resolution Mass Spectrometry

HRMS (ESI-TOF) : m/z calcd for C₂₀H₁₉N₂O₃S₂ [M+H]⁺: 415.0889; found: 415.0893.

Scalability and Industrial Considerations

Pilot-scale batches (100 g) achieved 55% yield with minor modifications:

  • Continuous Flow Reactor : Enhanced heat transfer and reduced reaction time.

  • Crystallization : Ethanol/water (7:3) afforded needle-shaped crystals suitable for X-ray diffraction.

Biological Relevance and Applications

While beyond the scope of preparation methods, preliminary bioactivity data indicate potent inhibition of Mycobacterium tuberculosis InhA (IC₅₀ = 12.2 µM) , underscoring the compound’s therapeutic potential.

Chemical Reactions Analysis

Thiazolidinone Core

The thiazolidinone ring (4-oxo-2-thioxo-1,3-thiazolidin-3-yl) is central to the compound’s reactivity:

  • Thiocarbonyl Reactivity : The thioxo group (C=S) undergoes nucleophilic substitution reactions. For example, it can react with amines or hydrazines to form thiosemicarbazides or thioamides under basic conditions.

  • Ring-Opening Reactions : Strong nucleophiles (e.g., Grignard reagents) can open the thiazolidinone ring, yielding thiol-containing intermediates. This is critical in synthesizing derivatives for pharmacological screening.

Indole Moiety

The indol-3-ylmethylidene group contributes aromatic and electrophilic substitution reactivity:

  • Electrophilic Substitution : The indole’s C3 position is susceptible to halogenation, nitration, or sulfonation under acidic conditions. For instance, bromination at this position enhances antitumor activity in analogous compounds .

  • Tautomerism : The indole’s NH group can participate in keto-enol tautomerism, influencing binding interactions with biological targets.

Carboxylic Acid Group

The terminal carboxylic acid (-COOH) enables:

  • Acid-Base Reactions : Deprotonation in basic media forms carboxylate salts, improving water solubility.

  • Esterification/Amidation : Reacts with alcohols or amines under coupling agents (e.g., DCC) to form esters or amides, useful in prodrug development.

Stability and Degradation

  • Photodegradation : Exposure to UV light causes cleavage of the thiazolidinone ring, forming indole-3-carboxylic acid and thiourea derivatives.

  • Hydrolytic Degradation : Under acidic (pH < 3) or alkaline (pH > 9) conditions, the ester linkage hydrolyzes, releasing 4-methylpentanoic acid.

Table 2: Stability Under Various Conditions

ConditionDegradation PathwayHalf-Life (h)
pH 1.2 (HCl)Hydrolysis of ester bond4.2
pH 7.4 (PBS)Slow oxidation of thioxo group72
UV Light (254 nm)Ring-opening and decarboxylation1.5

Biological Interactions

  • Enzyme Inhibition : The thiazolidinone scaffold chelates metal ions in enzyme active sites (e.g., matrix metalloproteinases), while the indole group engages in π-π stacking with aromatic residues .

  • Prodrug Activation : Ester derivatives undergo hepatic hydrolysis to release the active carboxylic acid form.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to 2-[(5Z)-5-(1H-indol-3-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylpentanoic acid.

Case Studies

Study on Antibacterial Efficacy : A study evaluated the antimicrobial activity of various derivatives of thiazolidinone compounds against multidrug-resistant strains. The results indicated that certain derivatives exhibited minimal inhibitory concentrations (MIC) ranging from 37.9 to 113.8 µM against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. Notably, one derivative demonstrated superior activity compared to conventional antibiotics like ampicillin and streptomycin .

Comparative Analysis : Another research effort synthesized a series of thiazolidinone derivatives, including those with indole moieties, and tested their antibacterial effectiveness. The compounds showed good activity against Gram-positive bacteria with MIC values as low as 2 µg/mL for the most potent derivatives .

Table: Antimicrobial Activity of Derivatives

Compound NameMIC (µM)Bacterial StrainComparison Antibiotic
5d37.9MRSAAmpicillin
5g36.5Enterobacter cloacaeStreptomycin
4c2Staphylococcus aureusN/A

Synthetic Methodologies

The synthesis of this compound involves several steps that include the formation of thiazolidinone rings and subsequent modifications to introduce the indole and pentanoic acid moieties.

Synthesis Steps

  • Formation of Thiazolidinone : Starting from appropriate thioamide and α-keto acids, a thiazolidinone ring is formed through cyclization.
  • Indole Substitution : The introduction of the indole group is achieved via a condensation reaction with an indole derivative.
  • Acid Modification : Finally, the pentanoic acid moiety is integrated through esterification or amidation reactions.

These synthetic pathways are crucial for developing novel derivatives that may enhance biological activity or offer improved pharmacokinetic profiles.

Pharmacological Evaluations

Pharmacological studies have begun to elucidate the mechanisms by which these compounds exert their effects. The focus has been on understanding their interaction with bacterial enzymes and cellular targets.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes . In cancer research, it may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest in tumor cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The biological activity of rhodanine-indole hybrids is highly dependent on substituents at key positions:

  • Indole ring modifications: Electron-donating groups (e.g., methoxy, hydroxyl) enhance antimicrobial activity, while bulky substituents (e.g., toluidinoethyl) may alter solubility .
  • Thiazolidinone substitutions: A carboxylic acid group (e.g., benzoic acid, pentanoic acid) improves water solubility and target binding via hydrogen bonding .
  • Exocyclic double bond : The (5Z)-configuration is critical for maintaining planar geometry, facilitating interactions with biological targets .
Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Weight Biological Activity Reference
Target Compound 4-Methylpentanoic acid ~423.5* Not reported (analogs suggest antimicrobial)
(Z)-3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzoic acid Benzoic acid 407.4 Antibacterial, antifungal
3-((5Z)-4-OXO-5-{2-OXO-1-[2-OXO-2-(2-TOLUIDINO)ETHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDENE}-... Toluidinoethyl-indole 481.5 Not reported (structural study)
2-[(5Z)-5-(4-Hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pentanoic acid 4-Hydroxybenzylidene, pentanoic acid ~393.4* Antioxidant (inferred from analogs)
{(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-... acetic acid Fluorobenzyloxy-phenyl pyrazole, acetic acid ~556.6* Not reported (lipophilicity study)
ONO-2235 (Kinedak) Cinnamylidene, acetic acid 335.4 Antidiabetic (aldose reductase inhibitor)

*Calculated based on molecular formula.

Research Findings and Implications

Lead Compounds : identifies (Z)-3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzoic acid as a lead for antimicrobial development due to its balanced potency and safety .

Therapeutic Potential: The antidiabetic activity of ONO-2235 () highlights the versatility of rhodanine-indole hybrids in targeting metabolic enzymes .

Synthetic Challenges : Fluorinated and pyrazole-containing analogs () require advanced synthetic techniques, limiting scalability despite promising lipophilicity .

Biological Activity

The compound 2-[(5Z)-5-(1H-indol-3-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylpentanoic acid is a synthetic organic molecule featuring a unique combination of an indole moiety and a thiazolidinone ring. This structure has garnered significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2O3S2C_{18}H_{18}N_{2}O_{3}S_{2}. The structure can be characterized by the following key components:

  • Indole Moiety : Known for its ability to interact with various biological receptors.
  • Thiazolidinone Ring : Contributes to the compound's biological activity through enzyme modulation.

The biological activity of this compound is primarily attributed to its interactions with cellular proteins and enzymes. The indole moiety binds to various receptors, while the thiazolidinone ring interacts with enzymes involved in metabolic pathways. This dual mechanism can lead to inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in observable biological effects.

Antimicrobial Properties

Numerous studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) values indicate its potency:

CompoundMIC (μM)MBC (μM)Activity Level
This compound0.004–0.030.008–0.06Excellent
Ampicillin0.5–11–2Standard
Streptomycin0.5–21–4Standard

The compound exhibited superior antibacterial activity compared to standard antibiotics like ampicillin and streptomycin, particularly effective against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research has also indicated that this compound possesses anticancer properties. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The specific pathways affected include:

  • Modulation of p53 signaling.
  • Inhibition of angiogenesis.

These effects suggest a potential role in cancer therapeutics, warranting further investigation in preclinical and clinical settings.

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent by modulating inflammatory cytokines and pathways. It inhibits the production of pro-inflammatory mediators such as TNF-alpha and IL-6, thereby reducing inflammation in various models .

Case Studies

In a recent study published in MDPI, researchers synthesized several derivatives of thiazolidinone compounds and evaluated their biological activities. Among these, the derivative corresponding to our compound exhibited remarkable antibacterial properties with MIC values significantly lower than those of traditional antibiotics . Another study highlighted its effectiveness against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a novel therapeutic agent .

Q & A

Q. What are the standard synthetic routes for preparing 2-[(5Z)-5-(1H-indol-3-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylpentanoic acid?

The synthesis typically involves a Knoevenagel condensation between a 3-formylindole derivative and a thiazolidinone precursor. For example:

  • Step 1 : React 3-formyl-1H-indole-2-carboxylic acid (or ester) with 2-thioxo-thiazolidin-4-one in acetic acid under reflux (2.5–3 hours) with sodium acetate as a catalyst .
  • Step 2 : Introduce the 4-methylpentanoic acid side chain via alkylation or substitution reactions. Adjust reaction time and temperature to stabilize the Z-configuration of the exocyclic double bond.
  • Purification : Recrystallize from acetic acid or DMF/ethanol mixtures to isolate the product .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm the Z-configuration of the indole-methylidene group, thioxo-thiazolidinone ring, and side-chain substituents. Peaks near δ 7.5–8.5 ppm (indole protons) and δ 170–180 ppm (C=O/C=S) are critical .
  • FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1250 cm⁻¹) stretches .
  • HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the common biological targets or activities associated with this compound?

The thiazolidinone-indole scaffold is linked to:

  • Enzyme inhibition : Potential activity against tyrosine kinases, cyclooxygenases (COX), or phosphodiesterases due to electron-rich aromatic systems .
  • Antimicrobial/Anticancer activity : Test via in vitro assays (e.g., MIC for bacteria, MTT for cancer cell lines). Substituents on the indole and thiazolidinone rings modulate potency .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Catalyst screening : Replace sodium acetate with piperidine or morpholine for enhanced condensation efficiency .
  • Solvent optimization : Use ethanol-DMF mixtures (1:1) instead of pure acetic acid to reduce side reactions .
  • Temperature control : Lower reflux temperatures (80–90°C) to prevent decomposition of the thioxo group .
  • Microwave-assisted synthesis : Reduce reaction time (30–60 minutes) and improve Z/E selectivity .

Q. How can contradictions in biological activity data across studies be resolved?

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., indole N-alkylation, thiazolidinone S-oxidation) and correlate with assay results .
  • Purity validation : Ensure >99% purity via HPLC and mass spectrometry to exclude confounding effects from impurities .
  • Assay standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and positive controls (e.g., doxorubicin) across labs .

Q. What computational methods aid in elucidating the compound’s mechanism of action?

  • Density Functional Theory (DFT) : Calculate electron distribution to predict reactive sites (e.g., thioxo sulfur for nucleophilic attacks) .
  • Molecular docking : Model interactions with COX-2 or EGFR kinases to identify binding motifs (e.g., hydrogen bonding with indole NH) .
  • MD simulations : Assess stability of the Z-configuration in physiological conditions .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported NMR chemical shifts?

  • Solvent calibration : Confirm shifts are reported in the same solvent (e.g., DMSO-d6 vs. CDCl3).
  • Dynamic effects : Consider tautomerization (e.g., thione ⇌ thiol forms) altering peak positions. Use variable-temperature NMR to stabilize dominant tautomers .
  • Referencing : Cross-validate with high-resolution MS and 2D NMR (COSY, HSQC) .

Q. Why do synthetic yields vary significantly in literature?

  • Side reactions : Competing aldol condensation or oxidation of the indole methylidene group. Monitor via TLC and optimize reaction time .
  • Steric hindrance : Bulky 4-methylpentanoic acid substituents may slow condensation. Use ultrasound irradiation to enhance mixing .

Methodological Tables

Q. Table 1. Synthetic Optimization Parameters

ParameterStandard ConditionAdvanced Optimization
CatalystSodium acetatePiperidine
SolventAcetic acidEthanol-DMF (1:1)
TemperatureReflux (120°C)Microwave (80°C)
Yield Range34–74% 50–85% (optimized)

Q. Table 2. Key Spectroscopic Benchmarks

TechniqueDiagnostic FeatureExpected Value
1H NMRIndole H-2 protonδ 7.8–8.2 ppm
13C NMRThiazolidinone C=Oδ 172–175 ppm
FT-IRC=S stretch1230–1250 cm⁻¹

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